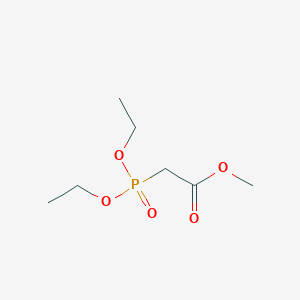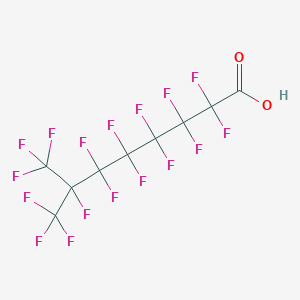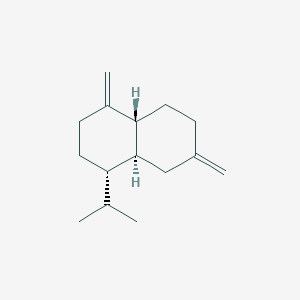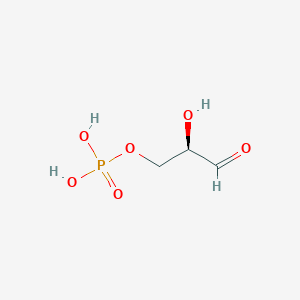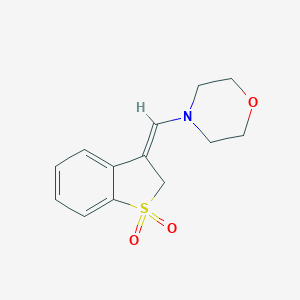
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is a synthetic compound that belongs to the class of benzothiophene derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
科学研究应用
((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been evaluated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
作用机制
The mechanism of action of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders.
生化和生理效应
Studies have shown that ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also modulate the activity of neurotransmitters in the brain, leading to potential therapeutic effects for neurological disorders. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for various diseases.
实验室实验的优点和局限性
One of the main advantages of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer, neuroprotective, antioxidant, and anti-inflammatory properties, which may be beneficial for a range of conditions. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells or animals.
未来方向
There are several future directions for research on ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide. One area of interest is its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to investigate the mechanism of action and efficacy of this compound in these conditions. Additionally, there is a need for more research on the safety and toxicity of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide, particularly in animal models. Finally, there is a need for the development of more efficient synthesis methods for this compound, which could improve its yield and purity.
合成方法
The synthesis of ((3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide involves the reaction of 2-chloro-1-benzothiophene with morpholine in the presence of a base and a catalyst. The resulting product is then oxidized using hydrogen peroxide to obtain the final compound. The yield of the reaction is typically around 60-70%, and the purity can be improved through recrystallization.
属性
CAS 编号 |
16958-11-5 |
|---|---|
产品名称 |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
分子式 |
C13H15NO3S |
分子量 |
265.33 g/mol |
IUPAC 名称 |
(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |
InChI 键 |
MMOKULXFFZJXIR-PKNBQFBNSA-N |
手性 SMILES |
C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |
SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
规范 SMILES |
C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |
同义词 |
2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



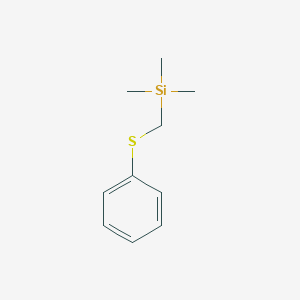


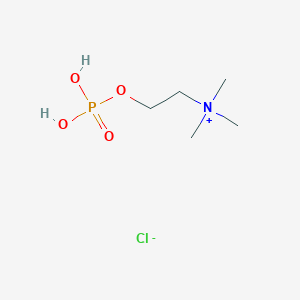
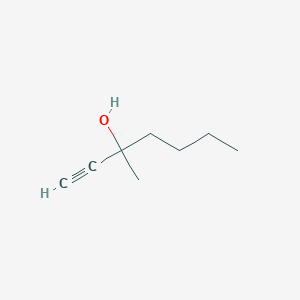
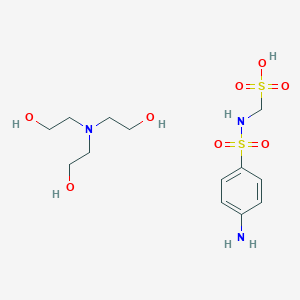
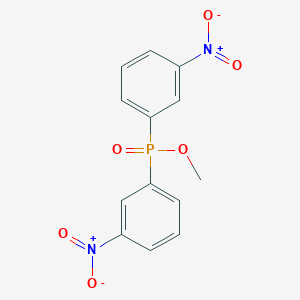


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
